molecular formula C19H17NO5 B2860580 (Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 859665-22-8

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No.: B2860580
CAS No.: 859665-22-8
M. Wt: 339.347
InChI Key: DIEXVYMOMLQSEX-SXGWCWSVSA-N
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Description

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H17NO5 and its molecular weight is 339.347. The purity is usually 95%.
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Biological Activity

(Z)-2-((2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.

Structural Characteristics

The compound features a benzofuran moiety and an acetamide functional group , which contribute to its unique biological activities. The structural formula can be summarized as follows:

  • Molecular Formula : C19H17NO5
  • Molecular Weight : 339.347 g/mol
  • IUPAC Name : 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide

These components suggest a potential for various chemical reactivity and interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multistep organic synthesis techniques. Key methods may include:

  • Condensation Reactions : To form the benzylidene moiety.
  • Acetylation : To introduce the acetamide group.
  • Purification Techniques : Such as recrystallization or chromatography to achieve high purity.

Anti-inflammatory Properties

Preliminary studies indicate that this compound may exhibit significant anti-inflammatory activities. Related compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes . The following table summarizes the findings related to anti-inflammatory activity:

CompoundActivityMechanism
(Z)-2-(4-methoxybenzylidene)-7-methyl-benzofuranInhibits MMPsReduces inflammation
Benzofuran DerivativesAnti-inflammatoryInhibits LOXs

Anticancer Activity

In vitro studies have demonstrated that compounds structurally similar to this compound possess antiproliferative effects against various cancer cell lines, including MIAPACA (pancreatic), HeLa (cervical), and MDA-MB-231 (breast) . The following table presents data from these studies:

Cell LineCompound TestedIC50 Value (µM)Remarks
MIAPACA8g10Significant antiproliferative
HeLa8i15Moderate activity
MDA-MB-2318g12Effective against proliferation

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Interaction with Biological Targets : Binding affinity studies are essential for understanding how this compound interacts with specific receptors or enzymes in biological systems.

Properties

IUPAC Name

2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-11-15(24-10-17(20)21)8-7-14-18(22)16(25-19(11)14)9-12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H2,20,21)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEXVYMOMLQSEX-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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